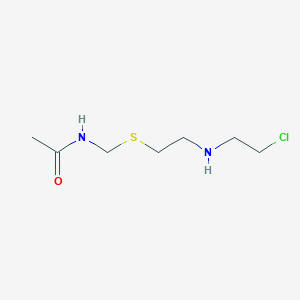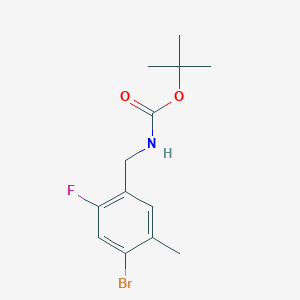
Tert-butyl (4-bromo-2-fluoro-5-methylbenzyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (4-bromo-2-fluoro-5-methylbenzyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is characterized by the presence of tert-butyl, bromo, fluoro, and methyl groups attached to a benzyl carbamate structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-bromo-2-fluoro-5-methylbenzyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromo-2-fluoro-5-methylbenzyl chloride. The reaction is carried out in the presence of a base such as sodium bicarbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (4-bromo-2-fluoro-5-methylbenzyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzyl carbamates with various functional groups.
Oxidation Reactions: Products include benzyl carbamates with carboxylic acid or aldehyde groups.
Reduction Reactions: Products include benzyl amines.
Applications De Recherche Scientifique
Tert-butyl (4-bromo-2-fluoro-5-methylbenzyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of tert-butyl (4-bromo-2-fluoro-5-methylbenzyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, including those involved in neurotransmission and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (4-ethynylphenyl)carbamate
- Tert-butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate
- Tert-butyl (2-bromo-5-methylthiazol-4-yl)carbamate
- Tert-butyl ((5-bromo-3-fluoro-2-methoxypyridin-4-yl)methyl)carbamate
Uniqueness
Tert-butyl (4-bromo-2-fluoro-5-methylbenzyl)carbamate is unique due to the presence of both bromo and fluoro substituents on the benzyl ring, which can significantly influence its reactivity and interaction with biological targets. The combination of these substituents with the carbamate group enhances its potential as a versatile intermediate in organic synthesis and its applicability in various research fields .
Propriétés
Formule moléculaire |
C13H17BrFNO2 |
|---|---|
Poids moléculaire |
318.18 g/mol |
Nom IUPAC |
tert-butyl N-[(4-bromo-2-fluoro-5-methylphenyl)methyl]carbamate |
InChI |
InChI=1S/C13H17BrFNO2/c1-8-5-9(11(15)6-10(8)14)7-16-12(17)18-13(2,3)4/h5-6H,7H2,1-4H3,(H,16,17) |
Clé InChI |
OQCBKUSPAGVODT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Br)F)CNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate](/img/structure/B13057298.png)
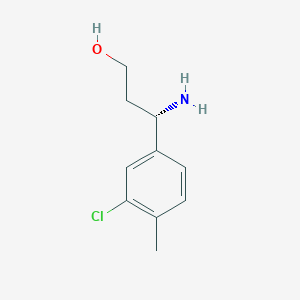
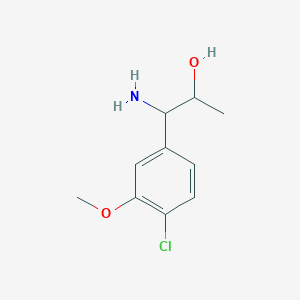
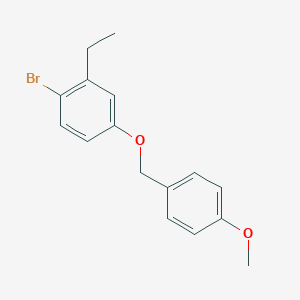
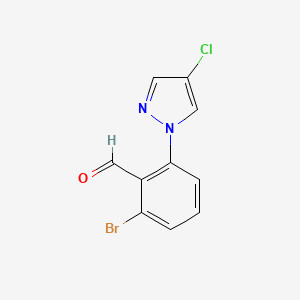

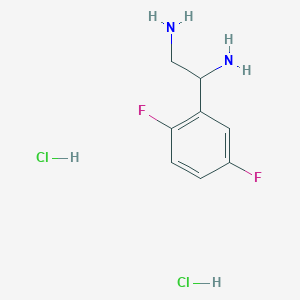
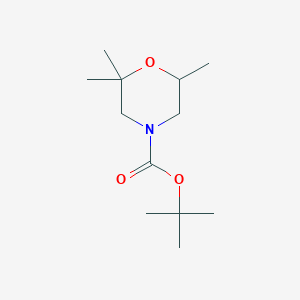
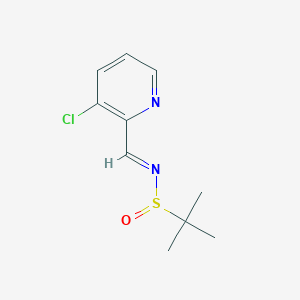
![[(3Z)-1-[(4-chlorophenyl)methyl]-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate](/img/structure/B13057366.png)
![5-Bromo-3-(tetrahydrofuran-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13057369.png)
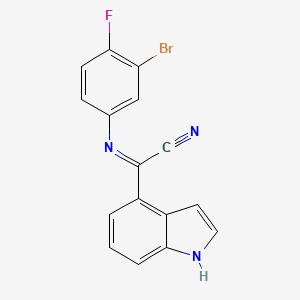
![ethyl N-[(Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]but-2-enoyl]carbamate](/img/structure/B13057382.png)
